

# The Chemistry and Application of JF646-Hoechst: A Technical Guide

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## Compound of Interest

Compound Name: JF646-Hoechst

Cat. No.: B15553639

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## Introduction

**JF646-Hoechst** is a cutting-edge, fluorogenic, and cell-permeable DNA probe that has gained significant traction in advanced cellular imaging. This far-red emitting dye is a conjugate of the Janelia Fluor 646 (JF646) dye and a Hoechst bis-benzimidazole core. This unique combination allows for the specific labeling of nuclear DNA in live and fixed cells with high signal-to-noise, making it an invaluable tool for a range of applications, including confocal microscopy, super-resolution microscopy (such as PALM and PAINT), and lattice light sheet microscopy.<sup>[1]</sup> Its fluorogenic nature, where fluorescence is significantly enhanced upon binding to DNA, enables no-wash imaging protocols, simplifying experimental workflows.<sup>[1]</sup>

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and photophysical properties of **JF646-Hoechst**, along with detailed experimental protocols for its application in cellular imaging.

## Chemical Structure and Properties

**JF646-Hoechst** is a complex molecule comprising a silicon-rhodamine fluorophore (JF646) linked to a Hoechst DNA-binding moiety. The JF646 component is responsible for the dye's far-red spectral properties and high quantum yield, while the Hoechst component ensures specific targeting to the minor groove of AT-rich regions of DNA.<sup>[1]</sup>

Chemical Name: 2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-((2-(2-(2-(4-(4-(5-(4-methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenoxy)butanamido)ethoxy)ethoxy)ethyl)carbamoyl)benzoate

Molecular Formula: C<sub>64</sub>H<sub>70</sub>N<sub>10</sub>O<sub>7</sub>Si[1]

Molecular Weight: 1119.39 g/mol [1]

CAS Number: 2462011-60-3[1]

## Photophysical and Chemical Data

The photophysical properties of **JF646-Hoechst** make it an exceptional probe for fluorescence microscopy. Its long excitation and emission wavelengths minimize phototoxicity and cellular autofluorescence. The quantitative data for **JF646-Hoechst** are summarized in the table below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	655 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	670 nm	[1]
Quantum Yield ( $\Phi$ )	0.54	
Extinction Coefficient ( $\epsilon$ )	152,000 M <sup>-1</sup> cm <sup>-1</sup>	[1]
Solubility	Soluble to 10 mM in DMSO	[1]
Purity	≥85% (HPLC)	

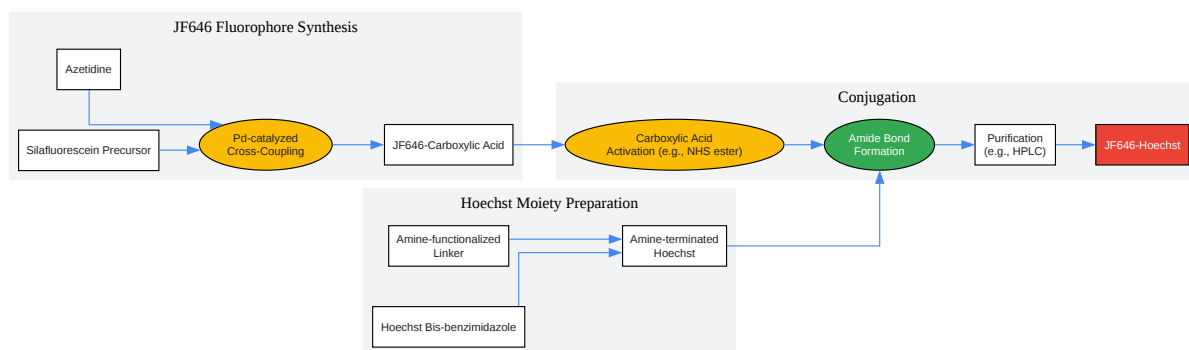
## Synthesis of JF646-Hoechst

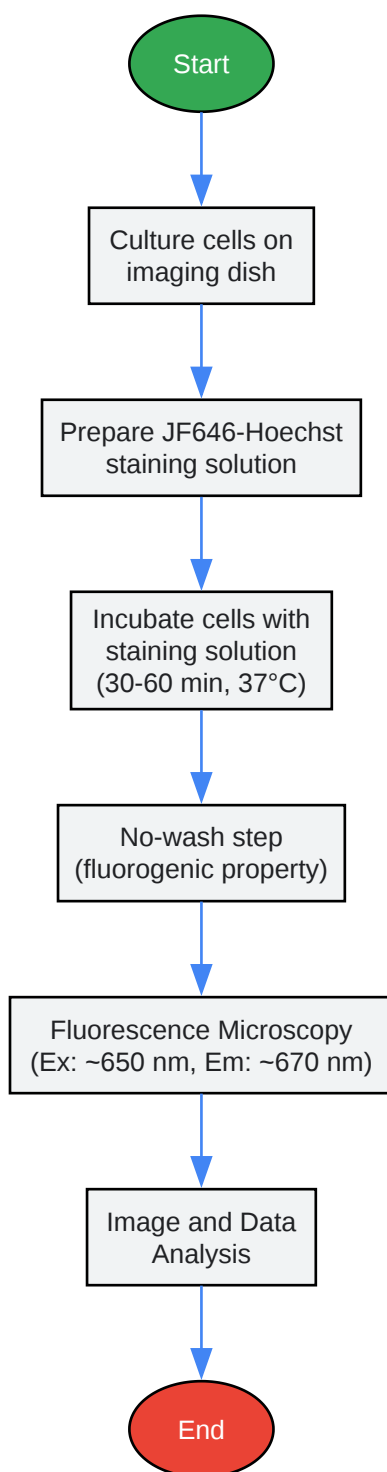
The synthesis of Janelia Fluor dyes, including JF646, is based on a palladium-catalyzed cross-coupling strategy developed by the Lavis Lab.[2] This method allows for the modular construction of rhodamine derivatives with diverse functionalities. While a detailed, step-by-step protocol for the synthesis of the final **JF646-Hoechst** conjugate is not publicly available, the general synthetic pathway can be inferred.

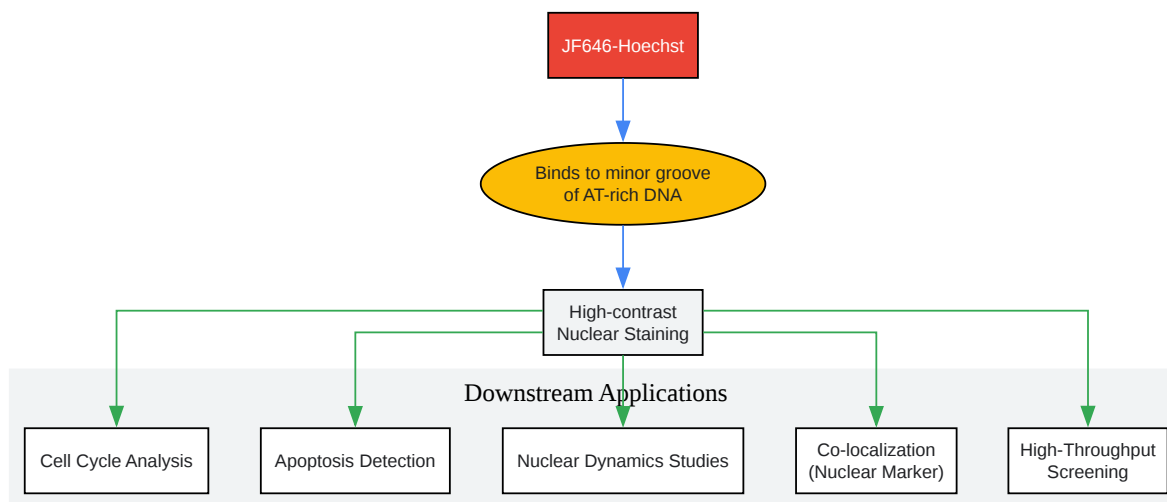
The synthesis likely involves two key stages:

- Synthesis of the JF646 fluorophore: This involves the construction of the silicon-rhodamine core functionalized with a reactive group for subsequent conjugation.
- Conjugation to the Hoechst moiety: A derivative of the Hoechst dye, containing a complementary reactive group, is coupled to the JF646 fluorophore. This is typically achieved through amide bond formation or other biocompatible ligation chemistries.

The following diagram illustrates a plausible logical workflow for the synthesis of **JF646-Hoechst**.







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## References

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